4-苯基哌啶-4-胺

描述

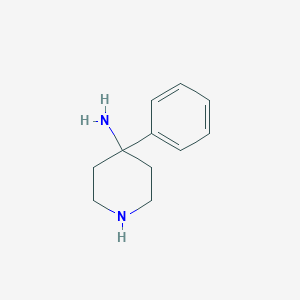

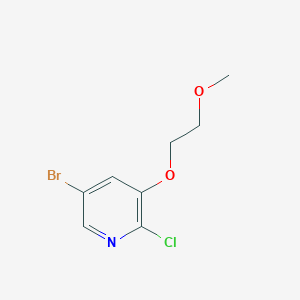

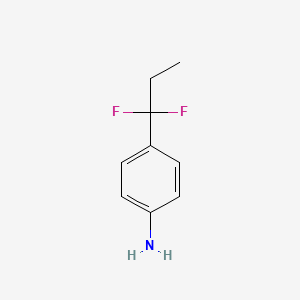

4-Phenylpiperidin-4-amine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also known by other names such as 4-Piperidinamine, N-phenyl-; Despropionyl norfentanyl; Piperidine, 4-anilino- .

Molecular Structure Analysis

The molecular formula of 4-Phenylpiperidin-4-amine is C11H16N2 . Its molecular weight is 176.2581 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenylpiperidin-4-amine are not detailed in the retrieved sources, piperidines and their derivatives are known to undergo a variety of reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学研究应用

抗炎应用

4-苯基哌啶-4-胺衍生物已被合成并评估其抗炎活性。其中一些胺类在实验大鼠足爪角叉菜胶试验中表现出与苯丁酮相当的活性,表明其作为抗炎化合物的潜力(Hicks 等,1979)。

合成与分离

该化合物已被用于化学合成中,例如用 (S)-缬氨酸甲酯还原胺化二羰基化合物,从而合成特定的苯基哌啶衍生物(Manescalchi 等,1994)。此外,4-氨基-3-苯基哌啶的合成、分离和绝对构型的测定也已得到探索(Schramm & Christoffers,2009)。

催化与化学反应

4-苯基哌啶-4-胺衍生物已使用相转移催化合成,展示了它们在化学反应和催化中的潜力(Thompson & Reeves,1983)。此外,它们在 CpIr 络合物催化的伯胺与二醇的 N-杂环化中的作用已得到探索,提供了一种合成环胺的新方法(Fujita 等,2004)。

细胞毒性研究

对 4-苯基哌啶-4-胺的烷基连接脂质胺衍生物(例如 CP-46,665)的细胞毒性的研究揭示了它们对人肿瘤和白血病细胞的潜在影响(Berdel 等,1985)。

安全和危害

The safety data sheet for a related compound, N-phenylpiperidin-4-amine dihydrochloride, indicates that it is classified as a flammable liquid (Category 2), and has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with skin (Category 3). It can also cause skin corrosion (Category 1B) and serious eye damage (Category 1). It poses a short-term (acute) aquatic hazard (Category 3) .

未来方向

Piperidines, including 4-Phenylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidines .

生化分析

Biochemical Properties

4-Phenylpiperidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with opioid receptors, particularly the mu-opioid receptor, where it can act as an agonist or antagonist depending on its structural analogs . The interaction with these receptors involves binding to the active site, leading to conformational changes that modulate receptor activity. Additionally, 4-Phenylpiperidin-4-amine may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .

Cellular Effects

The effects of 4-Phenylpiperidin-4-amine on various cell types and cellular processes are profound. In neuronal cells, this compound can modulate neurotransmitter release by influencing opioid receptor signaling pathways . This modulation can lead to changes in cell signaling, gene expression, and cellular metabolism. For instance, activation of the mu-opioid receptor by 4-Phenylpiperidin-4-amine can inhibit adenylate cyclase activity, reducing cyclic AMP levels and altering downstream signaling cascades . These effects can impact pain perception, mood, and other physiological responses.

Molecular Mechanism

The molecular mechanism of action of 4-Phenylpiperidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding to opioid receptors, 4-Phenylpiperidin-4-amine induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels . This results in decreased phosphorylation of protein kinase A substrates, ultimately affecting gene expression and cellular responses. Additionally, 4-Phenylpiperidin-4-amine may inhibit or activate other enzymes involved in its metabolic pathways, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylpiperidin-4-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to 4-Phenylpiperidin-4-amine can lead to desensitization of opioid receptors, reducing its efficacy over time . Long-term studies in vitro and in vivo have also indicated potential neurotoxic effects at high concentrations, necessitating careful monitoring of its use in research .

Dosage Effects in Animal Models

The effects of 4-Phenylpiperidin-4-amine vary with different dosages in animal models. At low doses, this compound can produce analgesic effects by activating opioid receptors and modulating pain pathways . At higher doses, 4-Phenylpiperidin-4-amine can induce adverse effects such as respiratory depression, sedation, and potential toxicity . Threshold effects have been observed, where a minimal effective dose produces desired therapeutic effects, while exceeding this threshold can lead to significant adverse outcomes .

Metabolic Pathways

4-Phenylpiperidin-4-amine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 4-Phenylpiperidin-4-amine, leading to the formation of metabolites that can be further conjugated and excreted . The metabolic flux of 4-Phenylpiperidin-4-amine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

属性

IUPAC Name |

4-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGSBRGSKUXXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B3112258.png)

![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)

![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)

![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)